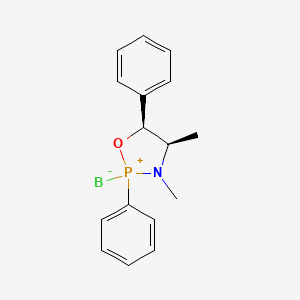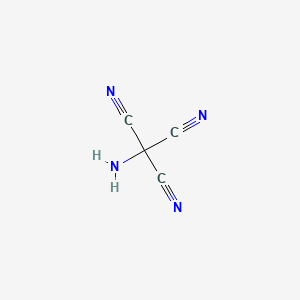
Aminomethanetricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Aminomethanetricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids . The reaction typically involves adding malononitrile to a cooled solution of potassium hydroxide in anhydrous ethanol . This method is considered convenient and provides access to the compound in good yields.
Analyse Chemischer Reaktionen
Aminomethanetricarbonitrile undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Cyclocondensation Reactions: It can react with electrophilic compounds to form a wide range of dyes.
Substitution Reactions: The methylene group in this compound can be easily condensed with various electrophilic compounds.
Common reagents used in these reactions include bases like sodium hydride and potassium hydroxide, as well as acids . The major products formed from these reactions are heterocyclic compounds, dyes, and other complex organic molecules .
Wissenschaftliche Forschungsanwendungen
Aminomethanetricarbonitrile has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of aminomethanetricarbonitrile involves its high reactivity due to the presence of three cyano groups and an amino group. These functional groups make it a versatile reagent in organic synthesis, allowing it to participate in various chemical reactions . The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Aminomethanetricarbonitrile can be compared with other similar compounds such as malononitrile and its derivatives. While malononitrile itself is a simple dinitrile compound, this compound is a more complex molecule with additional functional groups that enhance its reactivity and versatility in organic synthesis . This uniqueness makes it a valuable reagent in the preparation of diverse heterocyclic systems and dyes .
Eigenschaften
CAS-Nummer |
36307-61-6 |
|---|---|
Molekularformel |
C4H2N4 |
Molekulargewicht |
106.09 g/mol |
IUPAC-Name |
aminomethanetricarbonitrile |
InChI |
InChI=1S/C4H2N4/c5-1-4(8,2-6)3-7/h8H2 |
InChI-Schlüssel |
QFWLDOKFOKXQTO-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(C#N)(C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


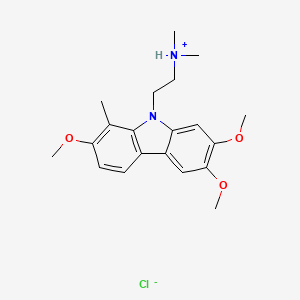


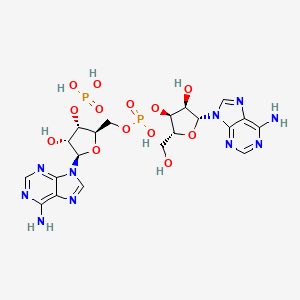
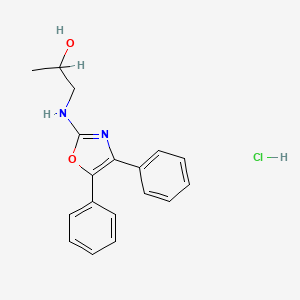
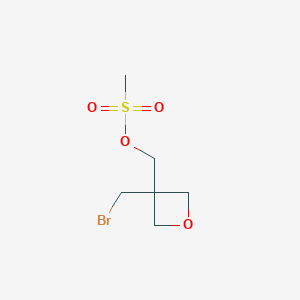
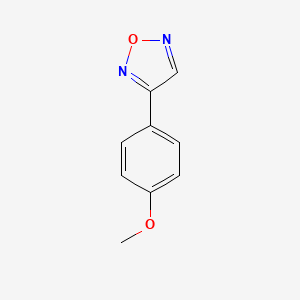
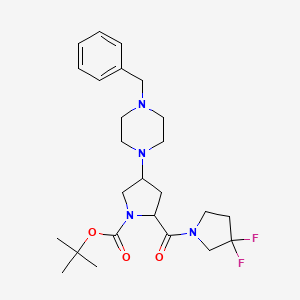
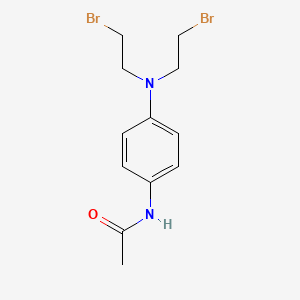
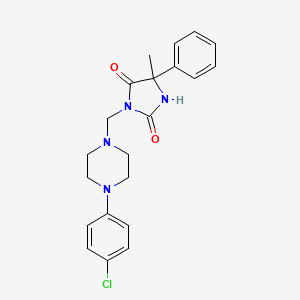
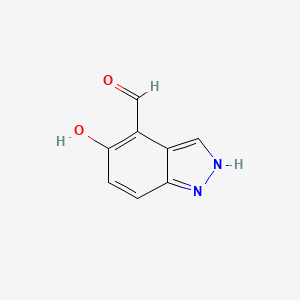
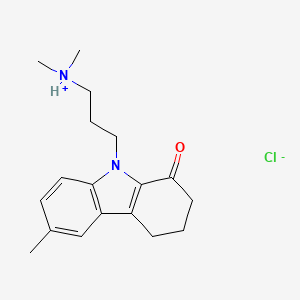
![N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B13730091.png)
